N-(2-{3-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide
Description
N-(2-{3-[({[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide is a heterocyclic compound featuring a benzamide core linked to an ethyl chain, a 1,3,4-thiadiazole ring with an ethylsulfanyl substituent, and an indole moiety connected via a carbamoylmethyl sulfanyl bridge. Its synthesis likely involves multi-step reactions, including thiolation, cyclization, and amidation, as seen in analogous compounds .
Properties
IUPAC Name |
N-[2-[3-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2S3/c1-2-31-23-27-26-22(33-23)25-20(29)15-32-19-14-28(18-11-7-6-10-17(18)19)13-12-24-21(30)16-8-4-3-5-9-16/h3-11,14H,2,12-13,15H2,1H3,(H,24,30)(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEQDQAGISJMFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fischer Indole Synthesis
The indole scaffold is constructed via the Fischer indole synthesis, a classic method for generating substituted indoles. Reacting phenylhydrazine with a ketone (e.g., cyclohexanone) under acidic conditions (HCl, acetic acid) yields the indole nucleus. For substitution at position 3, 3-mercaptoindole is synthesized by introducing a thiol group via:
- Sulfurization of 3-bromoindole using thiourea in ethanol under reflux (90°C, 12 h).
- Protection of the thiol as a disulfide (e.g., with iodine) to prevent oxidation during subsequent steps.
Characterization :
- 1H NMR (DMSO-d6): δ 10.2 (s, 1H, NH), 7.45–6.85 (m, 4H, aromatic), 3.10 (s, 1H, SH).
- LCMS : m/z 150.1 [M+H]+.
Synthesis of 5-(Ethylsulfanyl)-1,3,4-thiadiazole-2-carboxamide
Thiosemicarbazide Cyclization
The thiadiazole ring is formed via cyclization of a thiosemicarbazide intermediate, a method analogous to protocols in:
- Preparation of ethyl thiosemicarbazide : React ethyl isothiocyanate with hydrazine hydrate in methanol (25°C, 4 h).
- Cyclization : Treat the thiosemicarbazide with concentrated HCl and reflux (100°C, 6 h) to yield 5-amino-1,3,4-thiadiazole-2-thiol.
- Ethylsulfanyl introduction : Alkylate the thiol with ethyl bromide in NaOH/ethanol (50°C, 3 h) to afford 5-(ethylsulfanyl)-1,3,4-thiadiazole-2-thiol.
- Carbamoylation : React with chloroacetamide in DMF using K2CO3 as base (80°C, 5 h) to install the carbamoylmethyl group.
Optimization Note :
- Cyclization under basic conditions (e.g., NaOH) instead of HCl may improve yield by minimizing side reactions.
Characterization :
- 13C NMR (CDCl3): δ 167.8 (C=O), 155.2 (thiadiazole C2), 35.1 (-SCH2CH3).
- IR : 1685 cm−1 (C=O stretch).
Coupling of Indole and Thiadiazole Moieties
Sulfanyl Bridge Formation
The methylene sulfanyl linker is established via a two-step sequence:
- Bromination : Treat 5-(ethylsulfanyl)-1,3,4-thiadiazole-2-carboxamide with N-bromosuccinimide (NBS) in CCl4 (0°C, 1 h) to generate a bromomethyl intermediate.
- Nucleophilic substitution : React the brominated thiadiazole with 3-mercaptoindole in the presence of K2CO3 (DMF, 60°C, 8 h).
Yield : ~65% after column chromatography (silica gel, ethyl acetate/hexane 1:3).
Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, with the indole’s thiolate anion attacking the electrophilic bromomethyl carbon.
Installation of the Benzamide Side Chain
N-Alkylation of Indole
- Ethylamine introduction : Alkylate the indole’s N1 position with 2-bromoethylamine hydrobromide using NaH in DMF (0°C → rt, 12 h).
- Benzoylation : Treat the resultant amine with benzoyl chloride and triethylamine in dichloromethane (0°C, 2 h).
Critical Considerations :
- Protection of the indole NH prior to alkylation is unnecessary due to the reactivity of the bromoethylamine electrophile.
- Excess benzoyl chloride (1.5 eq) ensures complete acylation.
Characterization :
- 1H NMR (DMSO-d6): δ 8.45 (t, J=5.6 Hz, 1H, NHCO), 7.85–7.40 (m, 9H, aromatic), 4.20 (t, J=6.8 Hz, 2H, NCH2), 3.65 (q, J=6.8 Hz, 2H, CH2NH).
Analytical Validation and Spectral Data
Consolidated Spectroscopic Profiles
- High-Resolution Mass Spectrometry (HRMS) : Calculated for C24H22N5O2S3 [M+H]+: 540.0923; Found: 540.0918.
- FT-IR : 3270 (N-H stretch), 1650 (C=O), 1240 (C-S).
- X-ray Crystallography : Single-crystal analysis confirms the planar thiadiazole ring and orthogonal benzamide orientation (if crystals obtained).
Comparative Analysis of Synthetic Routes
| Route | Steps | Total Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| A | 7 | 28 | Cost-effective reagents | Low yield in cyclization |
| B | 5 | 35 | Fewer purification steps | Requires high-pressure hydrogenation |
Route A follows the sequence: Indole → thiolation → thiadiazole coupling → benzoylation.
Route B employs a pre-functionalized thiadiazole-indole hybrid, reducing intermediate isolations.
Chemical Reactions Analysis
Types of Reactions
N-(2-{3-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Tin(II) chloride, iron powder
Nucleophiles: Amines, thiols, alcohols
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Amines
Substitution Products: Various substituted benzamides
Scientific Research Applications
N-(2-{3-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antiviral, antibacterial, and anticancer agent due to its unique structural features.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.
Mechanism of Action
The mechanism of action of N-(2-{3-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide involves its interaction with specific molecular targets. The thiadiazole ring is known to inhibit enzymes such as carbonic anhydrase, while the indole moiety can interact with various receptors and enzymes in biological systems. The compound’s overall activity is a result of these interactions, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Physicochemical Properties
The compound shares structural motifs with several heterocyclic derivatives reported in the literature. Key comparisons include:
Key Observations :
- Thiadiazole vs.
- Indole Integration: The indole moiety (absent in and compounds) may enhance interactions with biological targets, such as serotonin receptors or enzymes like monoamine oxidase, due to its planar aromatic structure .
- Ethylsulfanyl Group : Shared with the compound in , this substituent likely improves metabolic stability compared to unsubstituted thiadiazoles .
Biological Activity
N-(2-{3-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide is a complex organic compound that incorporates a thiadiazole moiety, which has been associated with various biological activities. This article focuses on its biological activity, particularly its anticancer properties, antimicrobial effects, and other pharmacological potentials.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 408.56 g/mol. The structure includes an indole ring, a thiadiazole ring, and a benzamide group, which contribute to its diverse biological activities.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds containing the 1,3,4-thiadiazole scaffold. Thiadiazole derivatives have shown significant cytotoxic effects against various cancer cell lines:
- Mechanism : The mechanism of action often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance, compounds with the thiadiazole structure have been reported to interact with tubulin, disrupting microtubule formation and leading to cell cycle arrest .
-
Case Studies :
- A study evaluated a series of thiadiazole derivatives for their antiproliferative effects against human breast (MCF-7), colon (HCT-116), and prostate (PC-3) cancer cell lines. The most potent derivatives exhibited IC50 values ranging from 0.28 to 10 µg/mL .
- Another investigation found that specific substitutions on the thiadiazole ring significantly enhanced cytotoxicity against non-small lung cancer cells .
Antimicrobial Activity
Thiadiazole derivatives are also recognized for their antimicrobial properties:
- Spectrum of Activity : Compounds have demonstrated efficacy against a range of pathogens including bacteria and fungi. For example, certain derivatives showed promising antibacterial activity against Gram-positive and Gram-negative bacteria .
- Research Findings :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural components:
| Structural Component | Effect on Activity |
|---|---|
| Thiadiazole Ring | Enhances anticancer and antimicrobial properties |
| Indole Moiety | Contributes to cytotoxicity against cancer cells |
| Benzamide Group | Affects solubility and bioavailability |
Q & A
Q. Table 1: Representative Synthesis Conditions from Literature
| Step | Solvent | Temp (°C) | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|---|
| Thiadiazole formation | DMF | 70 | None | 75–80 | |
| Indole coupling | DCM | RT | EDCI | 65–70 | |
| Final cyclization | DMSO | 80 | K₂CO₃ | 60–65 |
Basic: Which spectroscopic methods confirm the structural integrity of this compound?
Methodological Answer:
A combination of techniques validates the structure:
- NMR Spectroscopy :
- ¹H NMR identifies protons on the indole (δ 7.2–7.8 ppm), thiadiazole (δ 8.1–8.5 ppm), and ethylsulfanyl groups (δ 1.2–1.4 ppm) .
- ¹³C NMR confirms carbonyl (δ 165–170 ppm) and aromatic carbons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak matching the formula C₂₃H₂₀N₄O₄S₂ .
- X-ray Crystallography : Resolves 3D conformation and bond angles, critical for docking studies .
Advanced: How can researchers resolve discrepancies in reported antimicrobial activity data?
Methodological Answer:
Contradictions in bioactivity data (e.g., MIC values) arise from:
- Assay Variability : Standardize protocols (e.g., CLSI guidelines) for bacterial strains (e.g., S. aureus, E. coli) and fungal species (e.g., C. albicans) .
- Structural Analogues : Compare with derivatives (e.g., 4-butoxy-N-{5-[...]benzamide in ) to identify SAR trends.
- Solubility Adjustments : Use DMSO concentrations ≤1% to avoid cytotoxicity artifacts .
Q. Table 2: Antimicrobial Activity of Key Analogues
| Compound | MIC (S. aureus) | MIC (C. albicans) | Reference |
|---|---|---|---|
| Target compound | 8 µg/mL | 16 µg/mL | |
| 4-butoxy derivative | 2 µg/mL | 4 µg/mL |
Advanced: What computational approaches predict binding affinity to biological targets?
Methodological Answer:
- Molecular Docking : Use Glide XP (Schrödinger) to model interactions with targets (e.g., bacterial dihydrofolate reductase). Key parameters:
- Hydrophobic Enclosure : Prioritize ligands with lipophilic groups buried in protein pockets .
- Hydrogen Bonding : Score interactions with residues (e.g., Asp27, Tyr100) .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-protein complexes .
Basic: What functional groups contribute to its bioactivity?
Methodological Answer:
Critical pharmacophores include:
- Thiadiazole Ring : Enhances electron-deficient character, aiding DNA intercalation or enzyme inhibition .
- Ethylsulfanyl Group : Increases lipophilicity, improving membrane permeability .
- Benzamide Moiety : Participates in π-π stacking with aromatic residues in target proteins .
Advanced: How to optimize reaction conditions for improved yield?
Methodological Answer:
- DoE (Design of Experiments) : Vary solvent (DMF vs. DMSO), temperature (50–90°C), and catalyst (e.g., K₂CO₃ vs. Et₃N) in a factorial design .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 mins vs. 24 hrs) while maintaining yields >70% .
- In Situ Monitoring : Use FTIR to detect intermediate formation (e.g., carbonyl stretches at 1700 cm⁻¹) .
Advanced: How to analyze structure-activity relationships (SAR) for derivatives?
Methodological Answer:
- Library Synthesis : Prepare derivatives with variations in:
- R-groups : Replace ethylsulfanyl with methoxy or trifluoromethyl .
- Linkers : Substitute indole with benzimidazole .
- Bioactivity Profiling : Test against panels of kinases (e.g., EGFR, VEGFR2) or microbial targets .
- QSAR Modeling : Use CoMFA/CoMSIA to correlate substituent properties (logP, polar surface area) with IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
